molecular formula C4H7NO B074217 N-Methylacrylamide CAS No. 1187-59-3

N-Methylacrylamide

Cat. No.: B074217
CAS No.: 1187-59-3
M. Wt: 85.1 g/mol
InChI Key: YPHQUSNPXDGUHL-UHFFFAOYSA-N
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Description

N-Methylacrylamide, also known as this compound, is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurotoxicity Studies :

    • N-Methylacrylamide, along with other acrylamide derivatives, has been studied for its neurotoxic properties in rats, showing effects like deficits in rotarod performance and morphological changes in nerves (Tanii & Hashimoto, 1983).
    • Similarly, its neurotoxic effects and impact on male gonads were explored in mice, ranking high in potency among tested analogues (Hashimoto, Sakamoto, & Tanii, 1981).
  • Adsorption and Environmental Applications :

    • In environmental science, polyacrylamide, a polymer of acrylamide, has been used as an adsorbent for removing textile dyes like methyl violet from aqueous solutions (Rahchamani, Mousavi, & Behzad, 2011).
  • Food Processing :

  • Polymer Science :

    • The use of this compound in polymer science includes studies on the polymerization of related compounds for various applications, such as increasing the quality of fibers (Gupta, Raja, & Behari, 1987).
    • Polyacrylamide gels, related to this compound, have been utilized in cell mechanobiology research, providing platforms for exploring cell behavior under different mechanical and chemical conditions (Poellmann & Wagoner Johnson, 2013).

Mechanism of Action

Target of Action

N-Methylacrylamide (NMA) is primarily used as a monomer in the synthesis of various polymers . It is often used in the production of polyacrylamides, which have applications in areas such as binders for nonwoven fabrics, protective coatings, latex paints, and adhesives .

Mode of Action

The mode of action of this compound primarily involves its polymerization to form polyacrylamides. This process is often catalyzed by group transfer polymerization (GTP), a method that allows for the synthesis of a wide range of polymers with controlled molecular weights . The polymerization of this compound can be initiated by heating the reaction mixture, which then self-propagates throughout the reaction vessel .

Biochemical Pathways

The formation of this compound can occur through several biochemical pathways. One such pathway involves the reaction of asparagine with sugars, leading to the formation of acrylamide, which can then react with methylamine to form this compound . Another pathway involves the formation of acrylic acid from different sources, which can then interact with ammonia to produce acrylamide . This acrylamide can subsequently react with methylamine to form this compound .

Result of Action

The primary result of the action of this compound is the formation of polyacrylamides. These polymers exhibit thermoresponsive properties, meaning their behavior changes in response to temperature . This makes them useful in a variety of applications, including the production of protective coatings, adhesives, and binders for nonwoven fabrics .

Action Environment

The action of this compound, particularly its polymerization, can be influenced by various environmental factors. For instance, the temperature at which the polymerization reaction is initiated can affect the rate of polymerization and the properties of the resulting polymer . Additionally, the solvent used in the reaction can also influence the polymerization process .

Safety and Hazards

N-Methylacrylamide is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

Scientists have been encouraged to find different methods for removing harmful heavy metal ions and dyes from bodies of water . The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications . Many adsorbent hydrogels have been developed and reported, comprising N,N-dimethylacrylamide (DMAA)-based hydrogels, which have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .

Biochemical Analysis

Biochemical Properties

N-Methylacrylamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are often complex and can involve multiple steps, including binding, catalysis, and product release .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and can vary depending on the specific cell type and the concentration of the compound . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, where it can interact with enzymes and cofactors . This can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHQUSNPXDGUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25722-14-9
Record name Poly(N-methylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25722-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9041449
Record name N-Methylacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-59-3
Record name Methylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methylacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-methyl-
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Record name N-Methylacrylamide
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Record name N-methylacrylamide
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Record name N-METHYLACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for N-Methylacrylamide?

A1: this compound (NMAAm) has the molecular formula C4H7NO and a molecular weight of 85.11 g/mol. Key spectroscopic data include characteristic peaks in the infrared spectrum indicative of the amide group, with a strong carbonyl (C=O) stretching vibration around 1660 cm−1. []

Q2: How does the structure of this compound relate to its tendency to undergo hydrogen bonding?

A2: this compound contains both a carbonyl group (C=O) and an N-H group, making it capable of acting as both a hydrogen bond acceptor and donor. This ability to participate in hydrogen bonding significantly influences its solubility in polar solvents like water. []

Q3: What is the role of hydrogen bonding in the thermoresponsive behavior of polymers containing this compound units?

A3: The thermoresponsive nature of polymers like poly(this compound) stems from the temperature-dependent hydrogen bonding with water. At lower temperatures, hydrogen bonds between the polymer and water molecules dominate, rendering the polymer soluble. As the temperature rises, these hydrogen bonds weaken, leading to increased hydrophobic interactions between polymer chains, ultimately resulting in a phase transition and decreased solubility. []

Q4: How does the stereochemistry of the polymer chain in poly(this compound) impact its properties?

A4: Research indicates that the stereospecificity of the radical polymerization of this compound can be influenced by the N-substituents. For instance, polymerization of this compound yields atactic polymers, while incorporating a phenyl group (N-methyl-N-phenylacrylamide) leads to syndiotactic polymers, showcasing how subtle structural modifications can significantly alter the polymer's tacticity and subsequently, its physical properties. []

Q5: How do solvents impact the radical copolymerization behavior of this compound with other monomers?

A5: The choice of solvent can significantly impact the radical copolymerization of this compound with monomers like methyl methacrylate (MMA). Studies have shown that solvents influencing the self-association of this compound through hydrogen-bonding (e.g., benzene, dioxane) lead to higher reactivity ratios (r1), affecting the copolymer composition and properties. []

Q6: What are the applications of this compound in materials science?

A6: this compound is a valuable monomer for synthesizing hydrogels with potential applications in drug delivery systems. Its ability to form hydrophilic polymers, combined with its potential to be crosslinked, makes it suitable for creating hydrogels with tunable properties. []

Q7: How does this compound compare to N,N-Dimethylacrylamide in terms of its polymerization kinetics?

A7: Computational chemistry studies using density functional theory have been employed to compare the propagation kinetics of this compound and N,N-Dimethylacrylamide during free radical polymerization. These studies suggest that the propagation rate constant for this compound is lower than that of N,N-Dimethylacrylamide, highlighting the influence of steric effects and hydrogen bonding on polymerization behavior. []

Q8: Has this compound been explored in the context of green chemistry approaches to polymer synthesis?

A8: Yes, this compound has been successfully used in the green synthesis of graft copolymers based on starch. This solid-phase polymerization technique offers a less hazardous and more environmentally friendly approach to preparing these materials. []

Q9: What are the potential neurotoxic effects of this compound?

A9: Studies in rats have shown that this compound can induce peripheral neuropathy, albeit at higher doses compared to acrylamide. Interestingly, exposure to this compound appears to increase susceptibility to acrylamide-induced neuropathy. [, ]

Q10: How can the toxicity of this compound be assessed in vitro?

A10: In vitro studies using rat dorsal root ganglia (DRG) cultures have been employed to evaluate the neurotoxic potential of this compound and related compounds. Morphological changes and alterations in enzyme activity serve as indicators of toxicity in these models. []

Q11: What is known about the metabolism of this compound in the body?

A11: Research suggests that this compound, similar to other electrophilic agents, can be metabolized in the body to form mercapturates. These mercapturate conjugates can be detected in urine and serve as potential biomarkers of exposure. []

Q12: Are there specific regulations or guidelines in place for handling this compound?

A12: While specific regulations might vary depending on the geographical location and intended use, this compound, as an acrylamide derivative, falls under the category of potentially hazardous substances. Therefore, handling and disposal should be performed following established safety guidelines for chemicals. Always consult relevant safety data sheets before handling this compound.

Q13: Can this compound be used for oligonucleotide immobilization?

A13: Yes, polymers incorporating this compound, specifically poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide], have been explored for immobilizing oligonucleotides. The acetal functionalities within the polymer can be converted to aldehyde groups, enabling covalent linkage to oligonucleotides, a strategy potentially useful in biosensing and biomaterial applications. []

Q14: What are some alternatives to this compound in polymer synthesis?

A14: Depending on the desired application, several alternatives to this compound can be considered in polymer synthesis. These include:

  • N,N-Dimethylacrylamide: Offers potentially faster polymerization kinetics and altered polymer properties. []
  • N-Vinylpyrrolidone: Provides enhanced hydrophilicity and biocompatibility, making it suitable for biomedical applications. []

Q15: What future directions exist for research on this compound?

A15: Research on this compound and its derivatives continues to expand, with potential future directions including:

  • Developing novel thermoresponsive materials: Exploring new polymer architectures, such as bottlebrush polymers incorporating this compound, for advanced drug delivery systems. []

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